CNT2 inhibitor-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CNT2 inhibitor-1 is a potent inhibitor of the concentrative nucleoside transporter 2 (CNT2), with an IC50 of 640 nM for hCNT2 . It is used for research purposes only .
Molecular Structure Analysis
The molecular weight of CNT2 inhibitor-1 is 448.47 and its formula is C23H24N6O4 . The chemical name is (2R,3R,4S,5R)-2-{6-amino-8-[( {[1,1’-biphenyl]-4-yl}methyl)amino]-9H-purin-9-yl}-5-(hydroxymethyl)oxolane-3,4-diol .Physical And Chemical Properties Analysis
CNT2 inhibitor-1 is a solid compound with an off-white to light yellow color . It has poor solubility .Applications De Recherche Scientifique
Anticancer Applications
CNT2 inhibitor-1 is capable of transporting nucleoside-based anticancer drugs . This makes it a potential tool in cancer treatment, particularly in cases where the cancer cells have developed resistance to certain drugs .
Antiviral Applications
Apart from anticancer drugs, CNT2 inhibitor-1 can also transport antiviral drugs . This could potentially enhance the effectiveness of antiviral treatments by increasing the concentration of the drug in infected cells .
Treatment of Diabetes
The expression levels of CNT2 in rat lymphocytes were shown to be modulated by insulin . This suggests that CNT2 inhibitor-1 could potentially be used in the treatment of diabetes .
Cardioprotective Effects
Extracellular adenosine, a substrate of several nucleoside transporters with CNT2 among them, offers a cardioprotective effect during ischemic stress or high myocardial workload . Therefore, CNT2 inhibitor-1 could potentially be used to protect the heart during periods of stress .
Neuroprotective Effects
CNT2 inhibitor-1 could potentially be used to counteract neuronal damage caused by metabolic or physiological stress . This is because extracellular adenosine, which is regulated by CNT2, has been shown to have neuroprotective effects .
Applications in Hepatocarcinogenesis
Studies conducted on hepatocytes have indicated that hepatocarcinogenesis leads to a selective loss of CNT2 . Therefore, CNT2 inhibitor-1 could potentially be used to study the mechanisms of hepatocarcinogenesis .
Mécanisme D'action
Target of Action
The primary target of CNT2 inhibitor-1 is the concentrative nucleoside transporter 2 (CNT2) . This transporter plays a crucial role in the absorption of dietary purine nucleosides in the small intestine .
Mode of Action
CNT2 inhibitor-1 interacts with CNT2 and inhibits its function . It has an IC50 value of 640 nM for human CNT2 , indicating its potent inhibitory activity.
Biochemical Pathways
The inhibition of CNT2 by CNT2 inhibitor-1 affects the absorption of dietary purine nucleosides in the small intestine . These nucleosides are rapidly degraded to their final product, uric acid, by xanthine oxidase in humans . Therefore, the inhibition of CNT2 can lead to a decrease in the levels of uric acid, which is the end product of purine metabolism.
Pharmacokinetics
It is known that the compound has poor solubility . After oral administration of CNT2 inhibitor-1 and [14C]-inosine, a significant reduction in radioactive excretion was observed in rats at 6 and 24 hours . This suggests that CNT2 inhibitor-1 inhibits the absorption of [14C]-inosine in the small intestine .
Result of Action
The inhibition of CNT2 by CNT2 inhibitor-1 leads to a decrease in the absorption of dietary purine nucleosides in the small intestine . This results in a reduction in the levels of uric acid, which could potentially be beneficial in the treatment of hyperuricemia .
Propriétés
IUPAC Name |
(2R,3R,4S,5R)-2-[6-amino-8-[(4-phenylphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O4/c24-20-17-21(27-12-26-20)29(22-19(32)18(31)16(11-30)33-22)23(28-17)25-10-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9,12,16,18-19,22,30-32H,10-11H2,(H,25,28)(H2,24,26,27)/t16-,18-,19-,22-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLIKUSWRSEPSM-WGQQHEPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNC3=NC4=C(N=CN=C4N3C5C(C(C(O5)CO)O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNC3=NC4=C(N=CN=C4N3[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.